molecular formula C20H19N5O2 B2432069 7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537002-02-1

7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2432069
CAS RN: 537002-02-1
M. Wt: 361.405
InChI Key: VYCLKQJKSUPOME-UHFFFAOYSA-N
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Description

The compound “7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . These compounds are known for their significant biological and pharmacological properties .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been reported in various studies . One method involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been studied in several papers . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .


Chemical Reactions Analysis

The chemistry of triazoles and their fused heterocyclic derivatives have received considerable attention due to their synthetic and effective biological importance . They have been intensely studied for various biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the yield, melting point, mass spectrometry data, infrared spectroscopy data, and nuclear magnetic resonance data are provided for a related compound .

Scientific Research Applications

Synthesis and Biological Activity

A significant area of research around compounds similar to "7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" focuses on their synthesis using protocols such as the Biginelli reaction and evaluations of their biological activities, including antimicrobial and antioxidant activities. The process involves deriving these compounds from specific aldehydes, ketones, and amides, using techniques like IR, NMR, and mass spectroscopy for characterization (Gilava, Patel, Ram, & Chauhan, 2020).

Antituberculous Activity

Research has also been directed towards synthesizing structural analogs of "this compound" for evaluating their tuberculostatic activity. The creation of these compounds involves three-component condensations and has shown potential in the development of new antituberculous agents (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Supramolecular Chemistry

Another intriguing application is in the field of supramolecular chemistry, where derivatives of pyrimidine are investigated for their ability to form complex structures through hydrogen bonding. This research has implications for the development of novel materials and molecular recognition processes (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Future Directions

The future directions for [1,2,4]triazolo[1,5-a]pyrimidines research could involve further exploration of their diverse pharmacological activities, as well as the development of new synthetic approaches . They could also be studied for their potential applications in different fields such as propellants, explosives, pyrotechnics, and especially chemotherapy .

properties

IUPAC Name

7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-13-17(19(26)24-14-8-4-3-5-9-14)18(25-20(23-13)21-12-22-25)15-10-6-7-11-16(15)27-2/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCLKQJKSUPOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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